molecular formula C15H16BF3N2O3 B7451717 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester

Cat. No. B7451717
M. Wt: 340.11 g/mol
InChI Key: CVTVQOBYVLHPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid pinacol ester, also known as TFPBPE, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound is a versatile building block that can be used for the synthesis of a wide range of biologically active molecules.

Mechanism of Action

The mechanism of action of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester is not well understood. However, it is known to form reversible covalent bonds with certain biomolecules, such as serine proteases and kinases. This interaction can lead to the inhibition of enzymatic activity, which can have a therapeutic effect.
Biochemical and Physiological Effects
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester has also been shown to have anti-inflammatory and anti-cancer properties. In addition, 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester has been used in the development of imaging agents for the detection of cancer and other diseases.

Advantages and Limitations for Lab Experiments

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester has several advantages for lab experiments. It is a stable and versatile compound that can be easily synthesized and modified. 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester is also soluble in common organic solvents, which makes it easy to handle in the lab. However, 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester has some limitations. It can be difficult to purify, and it can be sensitive to air and moisture, which can affect its stability.

Future Directions

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester has many potential future directions. One direction is the development of more potent and selective enzyme inhibitors. Another direction is the development of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester-based imaging agents for the detection of diseases. 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester could also be used in the development of drug delivery systems for targeted drug delivery. Furthermore, 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester could be used in the development of new materials with unique properties.

Synthesis Methods

The synthesis of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester involves the reaction of 4-(bromomethyl)phenylboronic acid with 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid pinacol ester in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which is a widely used method for the synthesis of arylboronic acid derivatives. The resulting product is a white solid that is soluble in common organic solvents.

Scientific Research Applications

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester has been extensively used in the synthesis of a variety of biologically active molecules. It is a useful building block for the development of kinase inhibitors, protease inhibitors, and other enzyme inhibitors. 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester has also been used in the synthesis of fluorescent probes for the detection of enzymes and other biomolecules. Furthermore, 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester has been used in the development of drug delivery systems, such as liposomes and nanoparticles.

properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BF3N2O3/c1-13(2)14(3,4)24-16(23-13)10-7-5-9(6-8-10)11-20-12(22-21-11)15(17,18)19/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTVQOBYVLHPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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